molecular formula C20H14ClN3OS3 B2818533 3-(3-chloro-1-benzothiophene-2-carbonyl)-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiourea CAS No. 397279-73-1

3-(3-chloro-1-benzothiophene-2-carbonyl)-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiourea

Cat. No.: B2818533
CAS No.: 397279-73-1
M. Wt: 443.98
InChI Key: MHFVHRUGDYSSEF-UHFFFAOYSA-N
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Description

3-(3-chloro-1-benzothiophene-2-carbonyl)-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiourea is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Scientific Research Applications

3-(3-chloro-1-benzothiophene-2-carbonyl)-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiourea has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for “3-chloro-N-((4-(p-tolyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide” is not mentioned, benzothiazole derivatives have been found to exhibit anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Future Directions

The future directions for research on benzothiazole derivatives could include further exploration of their anti-tubercular activity, investigation of their mechanism of action, and development of more efficient synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-1-benzothiophene-2-carbonyl)-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiourea typically involves multi-step reactions. One common method includes the condensation of 3-chlorobenzo[b]thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(p-tolyl)thiazol-2-amine in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-1-benzothiophene-2-carbonyl)-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chloro-1-benzothiophene-2-carbonyl)-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzo[b]thiophene moiety enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

3-chloro-N-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS3/c1-11-6-8-12(9-7-11)14-10-27-20(22-14)24-19(26)23-18(25)17-16(21)13-4-2-3-5-15(13)28-17/h2-10H,1H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFVHRUGDYSSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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